molecular formula C18H15N3O B5668512 N-cyclopropyl-2-(2-pyridinyl)-4-quinolinecarboxamide

N-cyclopropyl-2-(2-pyridinyl)-4-quinolinecarboxamide

Cat. No. B5668512
M. Wt: 289.3 g/mol
InChI Key: QOPVQFBKBKKNHS-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(2-pyridinyl)-4-quinolinecarboxamide is a compound that falls within the broader class of quinoline derivatives. These compounds have attracted significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The cyclopropyl group, in particular, has been shown to enhance activity across various biological targets.

Synthesis Analysis

The synthesis of quinoline derivatives, including N-cyclopropyl-2-(2-pyridinyl)-4-quinolinecarboxamide, typically involves cyclopropanation reactions, highlighting the significance of the cyclopropyl group in enhancing biological activity (Domagala et al., 1988). Additionally, methods utilizing diastereoselective cyclopropanation reactions have been developed to synthesize complex structures that include the cyclopropyl and quinoline moieties (Yong et al., 2007).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. The presence of the cyclopropyl group and the pyridinyl moiety influences the overall shape and electronic distribution of the molecule, affecting its interaction with biological targets. X-ray crystallography and molecular modeling studies have been used to explore the conformational preferences of these molecules and their interactions with enzymes and receptors (Clayden et al., 2005).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, including nucleophilic substitutions and cyclopropanation. These reactions are essential for modifying the structure of the compound to enhance its biological activity or to introduce new functional groups that can improve its physicochemical properties (Parella et al., 2013).

properties

IUPAC Name

N-cyclopropyl-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c22-18(20-12-8-9-12)14-11-17(16-7-3-4-10-19-16)21-15-6-2-1-5-13(14)15/h1-7,10-12H,8-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPVQFBKBKKNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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